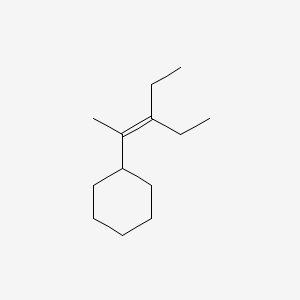
(2-Ethyl-1-methyl-1-butenyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethyl-1-methyl-1-butenyl)cyclohexane is an organic compound with the molecular formula C13H24 and a molecular weight of 180.33 g/mol It is a derivative of cyclohexane, featuring a substituted butenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-methyl-1-butenyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable butenyl derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 2-ethyl-1-methyl-1-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
(2-Ethyl-1-methyl-1-butenyl)cyclohexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce bromine atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: NBS, light or radical initiators.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
(2-Ethyl-1-methyl-1-butenyl)cyclohexane has several applications in scientific research:
作用机制
The mechanism of action of (2-Ethyl-1-methyl-1-butenyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways .
相似化合物的比较
Similar Compounds
Cyclohexane: The parent compound, lacking the butenyl substitution.
1-Ethyl-2-methylcyclohexane: A similar compound with different alkyl substitutions.
1-Methyl-2-ethylcyclohexane: Another isomer with a different arrangement of the ethyl and methyl groups.
Uniqueness
(2-Ethyl-1-methyl-1-butenyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or interactions are desired .
属性
CAS 编号 |
74810-42-7 |
|---|---|
分子式 |
C13H24 |
分子量 |
180.33 g/mol |
IUPAC 名称 |
3-ethylpent-2-en-2-ylcyclohexane |
InChI |
InChI=1S/C13H24/c1-4-12(5-2)11(3)13-9-7-6-8-10-13/h13H,4-10H2,1-3H3 |
InChI 键 |
OKUNFCUAPUTMHR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C(C)C1CCCCC1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















